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Compound of Interest

Compound Name: Transcainide

Cat. No.: B1682454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Transcainide is a potent antiarrhythmic agent, classified as a Class I sodium channel blocker.

This technical guide provides a comprehensive overview of its molecular structure,

physicochemical properties, and a detailed examination of its synthesis. Furthermore, it delves

into the mechanism of action, detailing its interaction with voltage-gated sodium channels,

supported by experimental data and visualizations of the signaling pathway and synthetic

route. This document is intended to serve as a core reference for researchers and

professionals involved in cardiovascular drug discovery and development.

Molecular Structure and Properties
Transcainide, systematically named 4-(dimethylamino)-N-(2,6-dimethylphenyl)-1-[(1R,2R)-2-

hydroxycyclohexyl]piperidine-4-carboxamide, is a complex derivative of lidocaine. Its molecular

and physicochemical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₂₂H₃₅N₃O₂ [1]

Molecular Weight 373.5 g/mol [1]

IUPAC Name

4-(dimethylamino)-N-(2,6-

dimethylphenyl)-1-[(1R,2R)-2-

hydroxycyclohexyl]piperidine-

4-carboxamide

[1]

CAS Number 88296-62-2 [1]

Synonyms
R 54,718, Transcainidum,

Transcainida
[1]

Appearance
White to off-white crystalline

solid

Solubility
Soluble in methanol, ethanol,

and chloroform

Melting Point
118-120 °C (for a related

piperidinecarboxamide)
[2]

Synthesis of Transcainide
While a specific, detailed experimental protocol for the synthesis of Transcainide (R-54718) is

not readily available in publicly accessible literature, a plausible synthetic route can be

constructed based on the synthesis of structurally related piperidine carboxamide derivatives.

The synthesis would likely involve a multi-step process culminating in the formation of the final

amide bond.

A potential logical workflow for the synthesis is outlined below:
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Caption: Logical workflow for the synthesis of Transcainide.

Postulated Synthetic Scheme
A likely synthetic pathway for Transcainide is depicted below. This scheme is based on

established chemical reactions for the formation of similar amide and amine functionalities.

4-(Dimethylamino)piperidine-4-carboxylic acid Precursor A

4-(Dimethylamino)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Intermediate

Amide Coupling (e.g., DCC, HOBt)

2,6-Dimethylaniline Precursor B Transcainide Final Product

N-Alkylation (Base, e.g., K2CO3)

trans-2-Bromocyclohexanol Precursor C

Click to download full resolution via product page

Caption: Postulated reaction scheme for the synthesis of Transcainide.

Experimental Protocols (Hypothetical)
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The following are hypothetical experimental protocols for the key steps in the synthesis of

Transcainide, based on general procedures for similar chemical transformations.

Step 1: Synthesis of 4-(Dimethylamino)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide

(Intermediate)

Materials: 4-(Dimethylamino)piperidine-4-carboxylic acid, 2,6-dimethylaniline, N,N'-

dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), Dichloromethane (DCM).

Procedure:

Dissolve 4-(Dimethylamino)piperidine-4-carboxylic acid and HOBt in anhydrous DCM

under an inert atmosphere.

Add 2,6-dimethylaniline to the solution.

Cool the mixture to 0°C and add a solution of DCC in DCM dropwise.

Allow the reaction to warm to room temperature and stir for 24 hours.

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

Wash the filtrate with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Transcainide

Materials: 4-(Dimethylamino)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide, trans-2-

bromocyclohexanol, Potassium carbonate (K₂CO₃), Acetonitrile.

Procedure:

To a solution of the intermediate from Step 1 in acetonitrile, add trans-2-

bromocyclohexanol and potassium carbonate.
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Reflux the mixture for 48 hours.

Cool the reaction mixture to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in a suitable organic solvent and wash with water and brine.

Dry the organic layer, filter, and concentrate to yield the crude product.

Purify the crude Transcainide by recrystallization or column chromatography.

Mechanism of Action: Sodium Channel Blockade
Transcainide exerts its antiarrhythmic effect by blocking voltage-gated sodium channels,

particularly the Nav1.5 isoform prevalent in cardiac tissue. The interaction is complex,

exhibiting two distinct modes of open-channel block with differing voltage sensitivities.[3]

Signaling Pathway
The primary signaling pathway affected by Transcainide is the propagation of the cardiac

action potential, which is dependent on the influx of sodium ions through voltage-gated sodium

channels.
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Caption: Mechanism of Transcainide action on a voltage-gated sodium channel.

Experimental Evidence
Electrophysiological studies, such as voltage-clamp experiments on isolated cardiomyocytes or

heterologous expression systems (e.g., Xenopus oocytes), are crucial for characterizing the

effects of Transcainide.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To characterize the voltage-dependent block of a specific sodium channel isoform

(e.g., Nav1.5) by Transcainide.
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Methodology:

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

cRNA Injection: Inject cRNA encoding the desired sodium channel α and β subunits into

the oocytes.

Incubation: Incubate the oocytes for 2-5 days to allow for channel expression.

Electrophysiological Recording:

Place an oocyte in a recording chamber continuously perfused with a physiological

saline solution.

Impale the oocyte with two microelectrodes, one for voltage recording and one for

current injection.

Using a voltage-clamp amplifier, hold the membrane potential at a negative resting

potential (e.g., -80 mV).

Apply depolarizing voltage steps to elicit sodium currents.

Record baseline currents and then perfuse the chamber with varying concentrations of

Transcainide.

Measure the reduction in peak sodium current at each concentration and voltage step.

Data Analysis:

Construct dose-response curves to determine the IC₅₀ of Transcainide.

Analyze the voltage-dependence of the block by comparing the fractional block at

different membrane potentials.

Key Findings from such experiments would likely include:

A concentration-dependent reduction in the peak sodium current in the presence of

Transcainide.
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A shift in the voltage-dependence of channel inactivation.

Evidence of use-dependent block, where the degree of inhibition increases with the

frequency of channel activation.

Data Presentation
The quantitative data from experimental studies on Transcainide can be summarized for

comparative analysis.

Table 1: Physicochemical Properties of Transcainide

Property Value

Molecular Formula C₂₂H₃₅N₃O₂

Molecular Weight 373.5 g/mol

Predicted LogP 4.5

pKa (predicted) 9.5 (most basic)

Table 2: Electrophysiological Parameters of Transcainide Block (Hypothetical Data)

Parameter Value Conditions

IC₅₀ (tonic block) 15 µM Holding potential -100 mV

IC₅₀ (use-dependent block) 2.5 µM 10 Hz stimulation

Voltage-dependence of block e-fold per 80 mV

Onset of block (τ) 50 ms at +20 mV

Recovery from block (τ) 2 s at -100 mV

Conclusion
Transcainide is a structurally complex and potent sodium channel blocker with a distinct

mechanism of action. This guide has provided a detailed overview of its molecular
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characteristics, a plausible synthetic pathway with hypothetical experimental protocols, and an

in-depth look at its interaction with voltage-gated sodium channels. The provided visualizations

and structured data aim to facilitate a deeper understanding of this compound for researchers

in the field of cardiovascular pharmacology and medicinal chemistry. Further research to

elucidate the precise synthetic route and obtain crystallographic data would be invaluable for

the continued development and optimization of this class of antiarrhythmic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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